molecular formula C13H18O4 B12908286 Cis-3-methylene-6,6-dipropyltetrahydrofuro[3,4-b]furan-2,4-dione

Cis-3-methylene-6,6-dipropyltetrahydrofuro[3,4-b]furan-2,4-dione

Cat. No.: B12908286
M. Wt: 238.28 g/mol
InChI Key: INJHRNNAOZBQLU-ZJUUUORDSA-N
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Description

Cis-3-methylene-6,6-dipropyltetrahydrofuro[3,4-b]furan-2,4-dione is a complex organic compound belonging to the furan family This compound is characterized by its unique structure, which includes a furan ring fused with a tetrahydrofuran ring, and two propyl groups attached to the tetrahydrofuran ring The presence of a methylene group at the 3-position adds to its distinctiveness

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-3-methylene-6,6-dipropyltetrahydrofuro[3,4-b]furan-2,4-dione typically involves multi-step organic reactions. One common method involves the Diels-Alder reaction, where a furan derivative reacts with a suitable dienophile under controlled conditions to form the desired product. The reaction conditions often include elevated temperatures and the use of catalysts to enhance the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound may involve the optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors, which allow for better control over reaction parameters and improved product purity. Additionally, the use of green chemistry principles, such as solvent-free reactions and renewable starting materials, can be incorporated to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

Cis-3-methylene-6,6-dipropyltetrahydrofuro[3,4-b]furan-2,4-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes, depending on the reducing agent used.

    Substitution: The methylene group at the 3-position can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions, often under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can lead to a variety of substituted derivatives, depending on the nucleophile used.

Scientific Research Applications

Cis-3-methylene-6,6-dipropyltetrahydrofuro[3,4-b]furan-2,4-dione has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in the study of reaction mechanisms and kinetics.

    Medicine: Research is ongoing to explore its potential as an antimicrobial or anticancer agent, given its unique structure and reactivity.

    Industry: It can be used in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of cis-3-methylene-6,6-dipropyltetrahydrofuro[3,4-b]furan-2,4-dione involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact mechanism depends on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Cis-1,2,3,6-tetrahydrophthalic anhydride: This compound shares a similar tetrahydrofuran ring structure but lacks the methylene and propyl groups.

    3,4,5,6-tetrahydrophthalic anhydride: Another similar compound with a tetrahydrofuran ring but different substituents.

Uniqueness

Cis-3-methylene-6,6-dipropyltetrahydrofuro[3,4-b]furan-2,4-dione is unique due to the presence of the methylene group at the 3-position and the two propyl groups attached to the tetrahydrofuran ring

Properties

Molecular Formula

C13H18O4

Molecular Weight

238.28 g/mol

IUPAC Name

(3aR,6aS)-3-methylidene-6,6-dipropyl-3a,6a-dihydrofuro[3,4-b]furan-2,4-dione

InChI

InChI=1S/C13H18O4/c1-4-6-13(7-5-2)10-9(12(15)17-13)8(3)11(14)16-10/h9-10H,3-7H2,1-2H3/t9-,10+/m1/s1

InChI Key

INJHRNNAOZBQLU-ZJUUUORDSA-N

Isomeric SMILES

CCCC1([C@@H]2[C@@H](C(=C)C(=O)O2)C(=O)O1)CCC

Canonical SMILES

CCCC1(C2C(C(=C)C(=O)O2)C(=O)O1)CCC

Origin of Product

United States

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